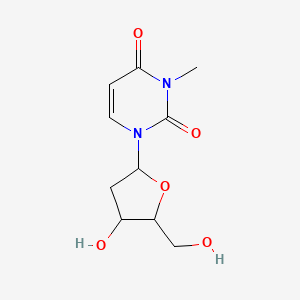1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC16516571
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14N2O5 |
|---|---|
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3 |
| Standard InChI Key | ZTSLSWUGHMGGCM-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O |
Introduction
Structural Characteristics and Stereochemical Significance
The molecular architecture of 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione combines a pyrimidine-dione system with a tetrahydrofuran (THF) ring. The THF moiety features hydroxyl groups at C4 and C5, along with a hydroxymethyl group at C5, arranged in the (2R,4S,5R) configuration . This stereochemistry critically influences its biological interactions, as demonstrated by studies showing that even minor stereochemical alterations can drastically affect DNA polymerase recognition .
Molecular Formula and Key Properties
The compound’s molecular formula is C₁₀H₁₄N₂O₅, with a molecular weight of 244.23 g/mol. Its IUPAC name reflects the precise arrangement of substituents:
-
Pyrimidine ring: 3-methyl and 2,4-dione groups
-
THF ring: Hydroxyl (C4), hydroxymethyl (C5), and hydrogen (C2) in specified configurations
Table 1 compares this compound with structurally related analogues:
This structural comparison highlights how positional isomerism and stereochemistry create distinct chemical identities despite similar molecular frameworks .
Synthesis and Modification Strategies
Conventional Synthetic Routes
The synthesis typically begins with thymidine or uridine derivatives, employing selective protection/deprotection strategies to achieve the desired substitution pattern. A key step involves introducing the 3-methyl group via alkylation reactions under inert conditions . For instance:
-
Glycosylation: Coupling a protected sugar moiety (THF derivative) with a modified pyrimidine base using Vorbrüggen conditions .
-
Methylation: Selective methylation at the N3 position using methyl iodide in the presence of a strong base .
-
Deprotection: Sequential removal of protecting groups (e.g., acetyl, benzyl) to yield the final product .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in maintaining stereochemical purity during scale-up. Chromatographic purification remains essential, with reversed-phase HPLC achieving >95% purity . Recent advances in enzymatic synthesis using thymidine phosphorylase variants show promise for reducing byproducts .
Solubility and Physicochemical Behavior
The compound’s solubility profile is governed by its polar functional groups. Experimental data from analogous structures suggest:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 12.4 ± 0.8 | 25 |
| Methanol | 34.2 ± 1.2 | 25 |
| Ethanol | 18.9 ± 0.7 | 25 |
| Dimethylformamide | 67.3 ± 2.1 | 25 |
Hydrogen bonding capacity (, ) facilitates aqueous solubility, while the methyl group enhances lipid membrane permeability compared to unsubstituted analogues . The octanol-water partition coefficient (logP) is estimated at -1.2, indicating high hydrophilicity .
Industrial and Research Applications
Pharmaceutical Development
As a nucleoside analogue, it serves as:
-
Prodrug substrate: For kinase-mediated phosphorylation to active triphosphate forms
-
Radiosensitizer: Enhances cancer cell susceptibility to ionizing radiation
Biochemical Probes
Used in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume